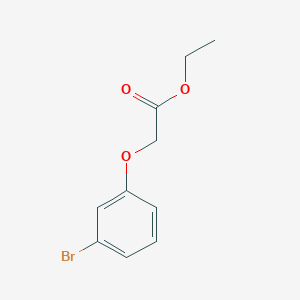
Ethyl 2-(3-bromophenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the chemical formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-bromophenoxy)acetate is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 2-(3-bromophenoxy)acetate is a solid at room temperature . It has a molecular weight of 259.1 g/mol .Applications De Recherche Scientifique
Ethyl 2-(3-bromophenoxy)acetate: A Comprehensive Analysis
Organic Synthesis: Ethyl 2-(3-bromophenoxy)acetate is a versatile compound in organic chemistry, often used as an intermediate in the synthesis of various organic molecules. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which can lead to a wide range of products with potential applications in different fields.
Pharmaceutical Research: In pharmaceutical research, this compound could be used to develop new drug molecules. The bromophenoxy moiety might interact with biological targets, and modifying this core structure could lead to the discovery of compounds with therapeutic potential.
Material Science: The properties of Ethyl 2-(3-bromophenoxy)acetate suggest it could be useful in the development of new materials. For example, its molecular structure could be incorporated into polymers or coatings to confer specific characteristics such as increased resistance to degradation or improved mechanical properties.
Analytical Chemistry: This compound might also serve as a standard or reagent in analytical chemistry applications, such as chromatography or mass spectrometry, helping in the identification or quantification of various substances.
Agricultural Chemistry: There’s potential for Ethyl 2-(3-bromophenoxy)acetate to be used in the synthesis of agrochemicals. Its structure could be the starting point for compounds that act as pesticides or herbicides, contributing to crop protection strategies.
Environmental Science: In environmental science, research could explore the use of this compound in processes like pollutant degradation or as a component in sensors for environmental monitoring.
Catalysis: The bromine atom in Ethyl 2-(3-bromophenoxy)acetate could make it suitable for use as a catalyst or catalyst precursor in various chemical reactions, potentially improving efficiency and selectivity.
Hirshfeld Surface Analysis: According to a study published in Der Pharma Chemica, Ethyl 2-(3-bromophenoxy)acetate has been analyzed using Hirshfeld surface analysis to understand intermolecular interactions which can have implications in crystal engineering and design .
Safety And Hazards
Ethyl 2-(3-bromophenoxy)acetate is classified under the GHS07 hazard class . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Propriétés
IUPAC Name |
ethyl 2-(3-bromophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSJIDLQWRXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409389 | |
| Record name | Ethyl 2-(3-bromophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenoxy)acetate | |
CAS RN |
138139-14-7 | |
| Record name | Ethyl 2-(3-bromophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

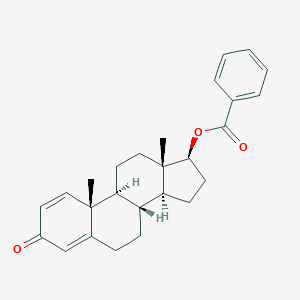
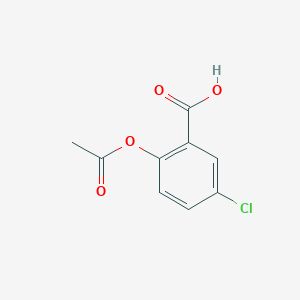
![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
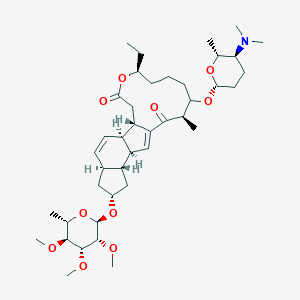
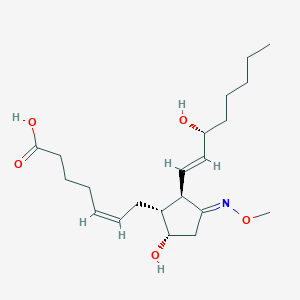
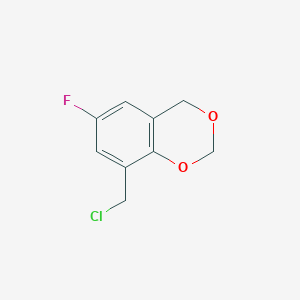
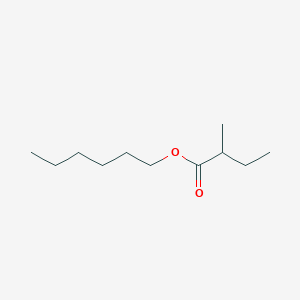
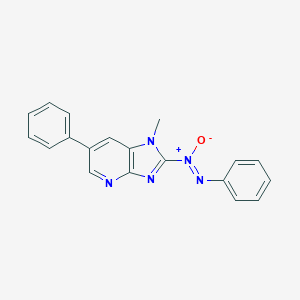
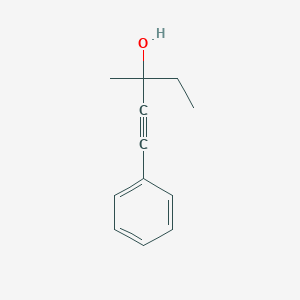
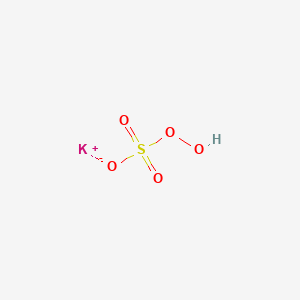
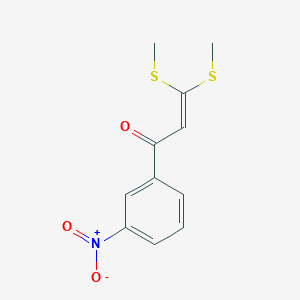
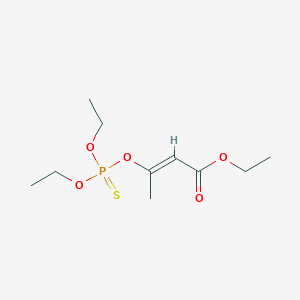
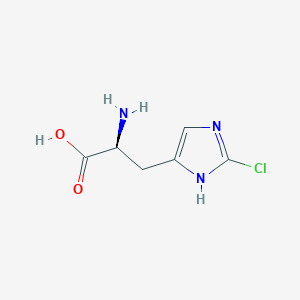
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)